molecular formula C16H23ClN2O B6704317 N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride

Cat. No.: B6704317
M. Wt: 294.82 g/mol
InChI Key: CGPPISFJIHKYKT-UHFFFAOYSA-N
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Description

N-(7-bicyclo[420]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c19-16(9-12-5-7-17-8-6-12)18-11-14-10-13-3-1-2-4-15(13)14;/h1-4,12,14,17H,5-11H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPPISFJIHKYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCC2CC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a tandem catalytic reaction involving rhodium complexes . The subsequent steps involve the functionalization of the core structure to introduce the piperidin-4-ylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to maintain the integrity of the bicyclic structure and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of certain enzymes or receptors, modulating their activity. The piperidinyl moiety can interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-piperidin-4-ylacetamide;hydrochloride stands out due to its specific combination of a bicyclic core and a piperidinyl moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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